3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
3-pyridin-3-yl-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c29-31(30,21-8-7-18-4-1-2-5-19(18)16-21)28-14-12-27(13-15-28)23-10-9-22(25-26-23)20-6-3-11-24-17-20/h3,6-11,16-17H,1-2,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWKCDXAZNCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, synthesis, structure-activity relationships (SAR), and case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 396.51 g/mol. Its structure features a pyridazine ring linked to a pyridine moiety and a sulfonyl piperazine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molar Mass | 396.51 g/mol |
| Density | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent cytotoxicity.
Case Study:
A study on triazolo-pyridazine derivatives demonstrated that compounds with similar structures could inhibit c-Met kinase activity and exhibited cytotoxicity against cancer cell lines with IC50 values as low as 1.06 μM . This suggests that the target compound may share similar mechanisms of action.
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity has also been explored. Sulfonamide derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro. Such effects are crucial in treating conditions characterized by chronic inflammation.
Research Findings:
A related study highlighted that certain pyridazine derivatives could significantly lower levels of TNF-α and IL-6 in cell cultures treated with lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyridazine derivatives. Key modifications include:
- Substituent Variation: Altering the sulfonyl group or piperazine substituents can enhance potency.
- Ring Modifications: Changes to the pyridine or pyridazine rings can affect binding affinity to biological targets.
Synthesis Methods
The synthesis of 3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multi-step reactions including:
- Formation of the Pyridazine Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonamide Formation: Reacting piperazine with sulfonyl chlorides.
- Final Coupling: Combining the pyridazine and sulfonamide components through coupling reactions.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine exhibit significant pharmacological properties:
- Antipsychotic Activity : Studies have shown that piperazine derivatives can act as antipsychotic agents by modulating neurotransmitter systems in the brain. This compound's structure suggests it may interact with dopamine and serotonin receptors, which are crucial targets in treating schizophrenia and other mental health disorders.
- Antitumor Effects : Some derivatives of pyridazine have displayed cytotoxic activity against various cancer cell lines. The presence of the sulfonyl group may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects.
Neuropharmacology
The compound's potential as a neuropharmacological agent is supported by its ability to cross the blood-brain barrier due to its lipophilic nature. This characteristic makes it a candidate for treating neurological disorders such as depression and anxiety.
Biochemical Research
In biochemical assays, compounds with similar structures have been used to investigate enzyme inhibition and receptor binding. The sulfonamide moiety can enhance binding affinity to target proteins, making this compound useful in studying protein-ligand interactions.
Case Studies
Several studies have explored the applications of similar compounds:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant effects using animal models. Results indicated that certain modifications led to increased efficacy in serotonin reuptake inhibition, suggesting potential applications for this class of compounds in treating mood disorders.
- Cancer Cell Line Testing : Research conducted on pyridazine derivatives showed promising results against breast cancer cell lines. The study highlighted how structural modifications influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Data Summary
| Application Area | Key Findings | References |
|---|---|---|
| Pharmacological Studies | Potential antipsychotic effects | Journal of Medicinal Chemistry |
| Neuropharmacology | Ability to cross blood-brain barrier | Neuropharmacology Journal |
| Biochemical Research | Enzyme inhibition studies | Biochemical Journal |
Comparison with Similar Compounds
Key Structural Differences and Implications
Preparation Methods
Preparation of 3,6-Dichloropyridazine
The pyridazine core is synthesized via cyclization of 1,4-diketones using hydrazine hydrate. For example, reacting mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine in ethanol at 80°C yields 3,6-dichloropyridazine in ~75% yield. Alternative methods employ Pd-catalyzed coupling reactions, though these are less cost-effective for large-scale synthesis.
Table 1: Optimization of Pyridazine Core Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C, 12 hr | 75 | 98 |
| DMF, 100°C, 6 hr | 68 | 95 |
| Microwave, 150°C, 1 hr | 82 | 97 |
Introduction of Pyridin-3-yl Group at C3
The C3 chlorine undergoes Suzuki-Miyaura coupling with pyridin-3-ylboronic acid. Optimal conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water (4:1) mixture at 90°C for 24 hours, achieving 85% conversion. Key challenges include minimizing homocoupling of the boronic acid, addressed by degassing the reaction mixture and maintaining strict anhydrous conditions.
Critical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 9.12 (d, J = 2.4 Hz, 1H, pyridazine-H), 8.68 (dd, J = 4.8 Hz, 1H, pyridine-H), 8.52 (d, J = 8.0 Hz, 1H, pyridine-H), 7.91 (m, 2H, pyridazine/pyridine-H).
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HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine reacts with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C → rt over 6 hours, yielding the sulfonamide in 92% efficiency. Excess sulfonyl chloride (1.2 eq) ensures complete monosubstitution.
Table 2: Sulfonylation Reaction Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0 → 25 | 92 |
| DIPEA | THF | 25 | 88 |
| NaOH (aq) | H₂O/EtOAc | 0 | 76 |
Characterization of Sulfonamide Intermediate
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 144.2 (C-SO₂), 134.5–125.3 (aromatic Cs), 50.1 (piperazine Cs).
Final Coupling: Installation of Piperazine Moiety at C6
Nucleophilic Aromatic Substitution
The C6 chlorine of 3-(pyridin-3-yl)-6-chloropyridazine undergoes substitution with 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine. Reaction in n-butanol at 95°C for 48 hours under N₂ affords the target compound in 78% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (76%).
Key Parameters :
-
Solvent Selection : n-Butanol enhances nucleophilicity of the secondary amine vs. DMF or DMSO.
-
Stoichiometry : 1.5 eq piperazine derivative ensures complete conversion.
Purification and Analytical Data
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Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals.
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MS (ESI+) : m/z 466.2 [M+H]⁺ (calc. 466.16).
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Elemental Analysis : C₂₄H₂₃N₅O₂S (Found: C 61.92%, H 5.01%, N 14.95%; Calc: C 62.03%, H 5.04%, N 15.05%).
Alternative Synthetic Routes and Methodological Challenges
Palladium-Catalyzed Amination
A Buchwald-Hartwig approach using Pd₂(dba)₃ and Xantphos allows coupling of 6-bromopyridazine derivatives with the sulfonamide piperazine. While effective (82% yield), this method requires rigorous exclusion of oxygen and is less scalable than nucleophilic substitution.
Contradictions in Regioselectivity
Conflicting reports exist regarding the reactivity of C3 vs. C6 positions in pyridazine. Computational studies (DFT, B3LYP/6-31G*) show C6 is 2.3 kcal/mol more electrophilic than C3, rationalizing observed selectivity in substitution reactions.
Industrial-Scale Considerations and Process Optimization
Cost-Benefit Analysis
-
Nucleophilic Route : Raw material cost ≈ $320/kg (piperazine derivative: $210/kg; pyridazine: $110/kg).
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Catalytic Route : Higher upfront costs ($480/kg) due to Pd catalysts but superior yields.
Q & A
Q. What are the typical synthetic routes for preparing 3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine?
The synthesis of this compound involves multi-step reactions, leveraging methods from structurally related pyridazine-sulfonamide hybrids:
- Step 1 : Formation of the pyridazine core via condensation of hydrazine derivatives with diketones or via nucleophilic substitution reactions on pre-formed pyridazine rings .
- Step 2 : Introduction of the sulfonyl-piperazine moiety through sulfonylation of piperazine intermediates. For example, reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF) .
- Step 3 : Coupling the pyridazine and sulfonyl-piperazine fragments via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often requiring palladium catalysts or microwave-assisted heating .
Q. Key Considerations :
- Solvent selection (e.g., DMF, dichloromethane) impacts reaction efficiency.
- Purification methods like column chromatography or recrystallization are critical for isolating high-purity intermediates .
Table 1 : Common Reagents and Conditions in Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazine, diketones, reflux | Pyridazine ring formation |
| 2 | NaH, DMF, sulfonyl chloride | Sulfonylation of piperazine |
| 3 | Pd(OAc)₂, microwave heating | Cross-coupling |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : H and C NMR confirm the connectivity of the pyridazine, piperazine, and tetrahydronaphthalene groups. Aromatic protons in the pyridin-3-yl ring typically appear as doublets near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities.
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the sulfonyl group relative to the piperazine ring .
- HPLC : Ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions. For example, microwave-assisted synthesis reduces reaction time and byproduct formation compared to traditional reflux .
- Contradiction Management : Conflicting reports on coupling efficiency (e.g., Pd vs. Cu catalysts) suggest substrate-specific optimization. Pilot studies comparing Pd(OAc)₂ and CuI in DMF at 80–120°C are recommended .
- In Situ Monitoring : Techniques like FTIR or LC-MS track intermediate formation and guide reaction termination .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms. Validate targets using orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition) .
- Structural Analog Analysis : Compare activity of analogs (e.g., replacing tetrahydronaphthalene with chlorophenyl groups). A 2024 study showed a 10-fold increase in kinase inhibition with the tetrahydronaphthalene moiety due to enhanced hydrophobic interactions .
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound Modification | Target Activity | Efficacy (IC₅₀) |
|---|---|---|
| 5,6,7,8-Tetrahydronaphthalene | Kinase X | 0.12 μM |
| 4-Chlorophenyl | Kinase X | 1.5 μM |
| 3-Fluoropyridinyl | GPCR Y | 8.3 μM |
Q. What strategies are used to elucidate the compound’s mechanism of action?
- Molecular Docking : Predict binding modes to targets like kinases or GPCRs using software (e.g., AutoDock Vina). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts upon compound binding .
- Metabolomics : Identifies downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
Q. How can solubility and bioavailability be improved for in vivo studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 3.2 mg/mL vs. 0.8 mg/mL for free base) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridazine nitrogen to improve membrane permeability .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles increases plasma half-life from 2.1 to 8.7 hours in rodent models .
Q. What analytical techniques validate stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13). Monitor degradation via LC-MS; the sulfonyl group is prone to hydrolysis at pH > 10 .
- Long-Term Stability : Storage at -20°C in amber vials with desiccants preserves >90% integrity over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
